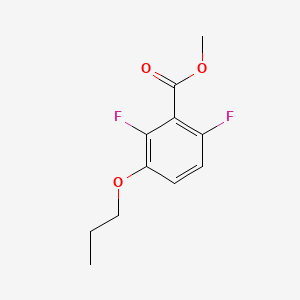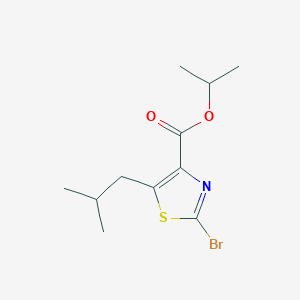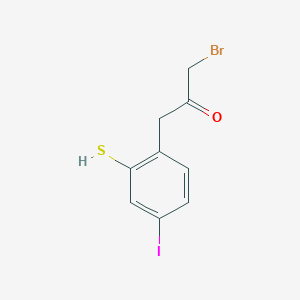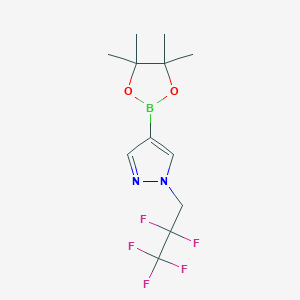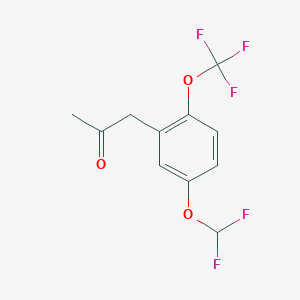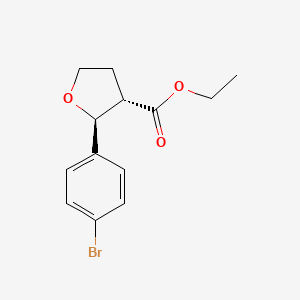![molecular formula C17H22BrNO2 B14043037 Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate](/img/structure/B14043037.png)
Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate is a chemical compound with the molecular formula C17H24BrNO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with brominated aromatic compounds. One common method includes the use of tert-butyl piperidine-1-carboxylate and 4-bromobenzaldehyde under specific reaction conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The double bond in the piperidine ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate: Another piperidine derivative with different functional groups.
Uniqueness
Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of a bromine atom and a piperidine ring
Propiedades
Fórmula molecular |
C17H22BrNO2 |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22BrNO2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,12H,8-11H2,1-3H3 |
Clave InChI |
OKRKUBZTEZOULT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CC2=CC=C(C=C2)Br)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


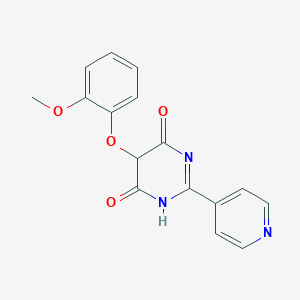
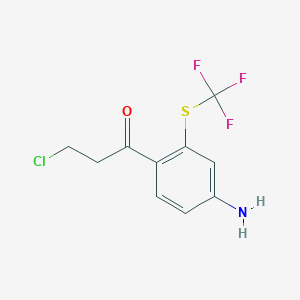
![(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B14042964.png)
![(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one](/img/structure/B14042971.png)
